2-{3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids. The phenoxy and piperidinyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various reduced heterocycles.
Scientific Research Applications
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy and piperidinyl groups can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Contains a pyrazole ring and naphthalene moiety.
Uniqueness
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of an oxadiazole ring with phenoxy and piperidinyl groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H25N3O4/c1-2-28-19-11-9-17(10-12-19)23-24-22(25-30-23)18-7-6-8-20(15-18)29-16-21(27)26-13-4-3-5-14-26/h6-12,15H,2-5,13-14,16H2,1H3 |
InChI Key |
CJMMOKVBFQFDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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